(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide

Proteasome Inhibition Boronic Acid Warhead Negative Control

The compound (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide (CAS 862894-96-0), systematically named N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, is a synthetic pyrazine-2-carboxamide derivative classified as a process-related impurity of the proteasome inhibitor Bortezomib (Velcade). It lacks the boronic acid warhead essential for 26S proteasome inhibition, rendering it pharmacologically inactive, and its primary value lies in its application as a high-purity impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial Bortezomib production.

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
Cat. No. B15128507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)
InChIKeyWREPYMVPDVCLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide (Bortezomib Des-Boric Acid Impurity): A Critical Reference Standard for ANDA-Quality Control


The compound (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide (CAS 862894-96-0), systematically named N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, is a synthetic pyrazine-2-carboxamide derivative classified as a process-related impurity of the proteasome inhibitor Bortezomib (Velcade) [1]. It lacks the boronic acid warhead essential for 26S proteasome inhibition, rendering it pharmacologically inactive, and its primary value lies in its application as a high-purity impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial Bortezomib production [2].

Why Generic Bortezomib Impurity Standards Cannot Replace (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide for ANDA Filing


Generic substitution with other Bortezomib impurities or analogs is analytically invalid because this specific N-(3-methylbutanoyl)-amide derivative is a distinct chemical entity generated via an alternative synthetic pathway or degradation route, not a bore-removed hydroxyl or hydroperoxyl species. Its unique molecular weight (354.4 g/mol) and chromatographic retention behavior necessitate a dedicated reference standard for unambiguous peak identification in HPLC impurity profiling [1]. Using the incorrect reference standard, such as the (S)-Hydroxy Des(boric Acid) Bortezomib (CAS 289472-81-7, MW 356.4) or the reduced N-(3-methylbutyl) analog (CAS 1446194-56-4, MW 340.4), introduces RT shifts and quantification errors that lead to Out-of-Specification (OOS) results according to ICH Q3B guidelines, directly jeopardizing ANDA approval [2].

Quantitative Evidence Guide: Measurable Differentiation of (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide from Closest Analogs


Structural Differentiation: Complete Loss of Proteasome Inhibitory Activity vs. Parent Drug Bortezomib

The target compound is the N(1-Des(boric Acid)) Bortezomib analog. Bortezomib (Ki = 0.6 nM for 20S proteasome [1]) achieves single-digit nanomolar potency through its boronic acid moiety forming a tetrahedral intermediate with the N-terminal threonine of the β5 subunit. The target compound replaces the crucial boronic acid with a 3-methylbutanamide group, resulting in a >10,000-fold loss of proteasome inhibitory activity [2].

Proteasome Inhibition Boronic Acid Warhead Negative Control

Chromatographic Resolution: Successfully Resolved from Bortezomib and 8 Other Impurities in a Validated Stability-Indicating LC Method

A validated stability-indicating HPLC method developed by Srinivasulu et al. demonstrated baseline resolution (Rs > 2.0) of Bortezomib (tR ~ 25.5 min) from nine key impurities (Imp-A through Imp-I), including this des-boric acid amide impurity, using a Waters SymmetryShield RP18 column and gradient elution of water/acetonitrile/formic acid and methanol/water/formic acid [1]. The method enables quantification at trace levels of 0.02%–0.15% w/w.

HPLC Impurity Profiling Method Validation

Purity Specification: Certified Reference Standard at ≥98% HPLC Purity with Full Characterization Data Package

In contrast to generic research-grade des-boric acid impurities which may lack a full data package, reputable vendors such as SINCO and Clearsynth supply this specific compound (CAS 862894-96-0) with HPLC purity ≥98% and comprehensive characterization data including 1H NMR, 13C NMR, HRMS, IR, UV, and TGA . Some suppliers offer traceability to USP or EP reference standards (based on feasibility) and manufacturing under ISO 17034 certified reference material producer accreditation [1].

Reference Standard Certificate of Analysis Pharmacopeial Traceability

Pharmacological Inactivity: No Cross-Reactivity with Cytochrome P450 Isoforms Compared to Deboronated Metabolites M1/M2

The oxidative deboronation metabolites of Bortezomib (M1/M2, diastereomeric carbinolamides) exhibit mild CYP2C19 inhibitory activity (IC50 = 10.0 µM and 13.2 µM, respectively) [1]. In contrast, the target compound—a fully oxidized amide derivative—is further removed structurally from the reactive carbinolamide, and like the parent drug's major inactive metabolites, demonstrates no significant inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4/5) at therapeutically relevant concentrations (>50 µM) [2].

Drug-Drug Interaction CYP Inhibition Metabolite Safety

High-Value Application Scenarios for (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide Based on Verified Quantitative Evidence


Pharmacopeial Impurity Reference Standard for ANDA Submission

Pharmaceutical manufacturers developing generic Bortezomib injectable formulations require this specific impurity standard to perform system suitability tests and establish relative response factors (RRF) in their validated HPLC methods. Its defined chromatographic resolution (Rs > 2.0) from the Bortezomib peak and other process-related impurities ensures compliance with FDA guidance on ANDA submissions, where identification and control of each specified impurity at levels ≤0.15% w/w is mandatory [1].

Forced Degradation Studies for Stability-Indicating Method Development

This compound serves as an authentic marker for the oxidative degradative pathway where the C-terminal amide bond remains intact but the boronic acid is lost. In forced degradation studies (oxidation with H2O2, thermal stress), spiking with this reference standard confirms peak identity in stressed Bortezomib samples, enabling accurate mass balance calculations (% assay + % degradation products) as required by ICH Q1A(R2) [2].

Negative Control in Proteasome Mechanistic and Cellular Selectivity Assays

As a des-boric acid analog completely devoid of proteasome inhibitory activity (>100 µM vs. Bortezomib Ki 0.6 nM), it is the ideal matched negative control for experiments designed to distinguish proteasome-dependent from proteasome-independent apoptotic effects. Researchers can use it to confirm that observed cytotoxicity or NF-κB modulation is specifically attributable to 26S proteasome inhibition, not off-target effects of the pyrazine-phenylalaninamide scaffold [3].

LC-MS/MS Method Validation for Bortezomib Impurity Quantification in Biological Matrices

Bioanalytical laboratories validating LC-MS/MS methods for therapeutic drug monitoring of Bortezomib can use this reference standard to establish lower limits of quantification (LLOQ) for the des-boric acid impurity/degradant in human plasma. Its distinct MRM transition (m/z 355 → m/z 226) enables selective detection without interference from the parent drug (m/z 367 → m/z 226) or hydroxy deboronated metabolites (m/z 357 → m/z 226), fulfilling FDA Bioanalytical Method Validation guidance criteria for accuracy and precision [4].

Quote Request

Request a Quote for (2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.